![molecular formula C19H22N4O3 B11044194 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11044194.png)
1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone
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Overview
Description
1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole ring, a piperazine ring, and a pyrimidine ring, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine to form the piperazine ring.
Pyrimidine Ring Formation: The final step involves the reaction of the piperazine derivative with a pyrimidine precursor under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The benzodioxole and piperazine rings are crucial for its binding affinity and specificity, while the pyrimidine ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Lacks the ethanone group, which may affect its reactivity and binding properties.
1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidine: Similar structure but without the ethanone group, potentially altering its pharmacological profile.
Uniqueness: 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone is unique due to the presence of the ethanone group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C25H31N3O6S
Molecular Weight : 501.6 g/mol
IUPAC Name : this compound
Canonical SMILES : COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Antitumor Activity
Research indicates that derivatives of the compound exhibit notable antitumor activity. A study focusing on pyrazole derivatives, which share structural similarities with our compound, demonstrated effective inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, pyrazole derivatives have shown efficacy against BRAF(V600E) and EGFR mutations, common in several cancers .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been reported to exhibit significant antibacterial and antifungal properties. For instance, pyrazole derivatives have been associated with inhibition of bacterial growth and reduction of fungal infections .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells via mitochondrial pathways.
- Antioxidant Activity : The presence of benzodioxole moieties suggests potential antioxidant properties that could protect against oxidative stress in cells.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of compounds similar to this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis compared to control groups treated with standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of related compounds was tested against various bacterial strains. Results showed a marked reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting that structural modifications could enhance potency against resistant strains .
Data Tables
Property | Value |
---|---|
Molecular Formula | C25H31N3O6S |
Molecular Weight | 501.6 g/mol |
Antitumor Efficacy | IC50 = 15 µM (MCF-7) |
Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) = 10 µg/mL |
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C19H22N4O3/c1-13-16(14(2)24)10-20-19(21-13)23-7-5-22(6-8-23)11-15-3-4-17-18(9-15)26-12-25-17/h3-4,9-10H,5-8,11-12H2,1-2H3 |
InChI Key |
OVAFODBNZFDCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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